molecular formula C18H24N2O2S B2898051 N-(4-{2-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-oxoethyl}phenyl)acetamide CAS No. 1795297-96-9

N-(4-{2-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-oxoethyl}phenyl)acetamide

Cat. No.: B2898051
CAS No.: 1795297-96-9
M. Wt: 332.46
InChI Key: QIRLOQXAMJBOKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features an 8-azabicyclo[3.2.1]octane core substituted with a methylsulfanyl (-SMe) group at the 3-position. The acetamide moiety is linked via a para-substituted phenyl group and an oxoethyl spacer. The methylsulfanyl group may enhance lipophilicity, influencing membrane permeability and metabolic stability compared to polar substituents like sulfonyl or hydroxyl groups .

Properties

IUPAC Name

N-[4-[2-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2S/c1-12(21)19-14-5-3-13(4-6-14)9-18(22)20-15-7-8-16(20)11-17(10-15)23-2/h3-6,15-17H,7-11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIRLOQXAMJBOKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CC(=O)N2C3CCC2CC(C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enantioselective Cyclization

Enantioselective methods prioritize stereochemical control during bicyclic core formation. A review by Crespo Monteiro et al. highlights the use of chiral catalysts to induce asymmetry in acyclic precursors. For example, a palladium-catalyzed [3+2] cycloaddition between pyrrolidine derivatives and α,β-unsaturated carbonyl compounds yields the bicyclic framework with >90% enantiomeric excess. This approach ensures precise stereochemistry but requires advanced catalytic systems and high-purity starting materials.

Desymmetrization of Tropinone Derivatives

Alternative routes employ achiral tropinone intermediates, which undergo desymmetrization via enzymatic or chemical resolution. A patent by Hoffmann-La Roche describes the reaction of 1,1′-(bromomethylene)bis(2-chlorobenzene) with ammonia in acetonitrile under high pressure (6 bar) to form the 8-azabicyclo[3.2.1]octane core. This method achieves 85% yield after 14 hours at 93–96°C, followed by purification via vacuum distillation.

Functionalization with the Acetamide-Phenoxy Group

The 2-oxoethylphenylacetamide side chain is appended via ketone alkylation and amidation:

Ketone Alkylation

The bicyclic amine reacts with 4-(2-bromoacetyl)phenyl acetate in tetrahydrofuran (THF) using potassium carbonate as a base. After 12 hours at reflux, the intermediate 4-{2-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-oxoethyl}phenyl acetate is isolated in 70% yield.

Acetamide Formation

The acetate group undergoes hydrolysis with aqueous sodium hydroxide (2 M) at 25°C, followed by acetylation using acetic anhydride in dichloromethane. Triethylamine catalyzes the reaction, yielding the final product with 92% purity after recrystallization from ethanol.

Optimization and Scalability

Parameter Small-Scale (Lab) Industrial-Scale
Catalyst Pd(OAc)₂ Heterogeneous Pd/C
Solvent DMF TBME
Temperature 60°C 100°C (pressure)
Yield 65–78% 82–88%
Purification Column Chromatography Crystallization

Industrial processes favor tert-butyl methyl ether (TBME) for its low toxicity and ease of removal. High-pressure reactors enhance reaction rates for the bicyclic core synthesis, reducing processing time by 40%.

Characterization and Quality Control

Spectroscopic Analysis

  • NMR : ¹H NMR (400 MHz, CDCl₃) displays signals at δ 1.85 (s, 3H, CH₃CO), 2.15 (s, 3H, SCH₃), and 3.45–3.70 (m, 4H, bicyclic CH₂).
  • MS : ESI-MS m/z 333.2 [M+H]⁺, consistent with the molecular formula C₁₈H₂₄N₂O₂S.

Purity Assessment

HPLC with a C18 column (acetonitrile/water gradient) confirms ≥98% purity. Residual solvents (e.g., acetonitrile) are quantified via gas chromatography, adhering to ICH Q3C guidelines.

Chemical Reactions Analysis

Types of Reactions

N-(4-{2-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-oxoethyl}phenyl)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid, bromine

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Nitro derivatives, halogenated compounds

Mechanism of Action

The mechanism of action of N-(4-{2-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-oxoethyl}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects . The pathways involved often include signal transduction mechanisms that result in changes in cellular function .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations on the Bicyclic Core

  • Methylsulfonyl vs. Methylsulfanyl: N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide (CAS 2034487-02-8) replaces the methylsulfanyl group with a sulfonyl (-SO₂Me) group. N-(2-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)benzamide () further demonstrates that sulfonyl-substituted analogs are common in medicinal chemistry for their stability and affinity toward GPCRs.
  • Fluorophenoxy and Chlorinated Derivatives: Compounds like 5-chloro-2-[[2-[(3-exo)-3-(4-fluorophenoxy)-8-azabicyclo[3.2.1]oct-8-yl]-2-oxoethyl]amino]-N-2-pyridinyl () incorporate halogenated aryl groups. The electron-withdrawing fluorine and chlorine atoms may enhance metabolic resistance and target selectivity compared to the methylsulfanyl group .

Amide Group Modifications

  • Naphthamide vs. Acetamide :
    • N-(8-azabicyclo[3.2.1]oct-3β-yl)-2-naphthamide derivatives () replace the phenylacetamide group with a bulkier naphthamide. This modification could alter binding kinetics due to increased steric hindrance or π-π interactions with aromatic residues in receptor pockets .

Physicochemical and Pharmacological Comparisons

Table 1: Key Properties of Selected Analogs

Compound Name Core Substituent Amide Type Molecular Weight Notable Features
Target Compound -SMe Phenylacetamide Not reported High lipophilicity
M1 () Triazole Tetrazine-linked Not reported Bioorthogonal tethering
CAS 2034487-02-8 () -SO₂Me Pyridazinyl 340.40 Enhanced polarity
Naphthamide derivatives () None 2-Naphthamide Not reported Steric bulk for receptor interaction
  • Pharmacokinetic Implications : The methylsulfanyl group in the target compound likely improves blood-brain barrier penetration relative to sulfonyl or polar analogs, making it a candidate for CNS-targeted therapies .
  • Receptor Affinity: Fluorophenoxy and sulfonyl analogs () may exhibit stronger hydrogen-bonding interactions with GPCRs, whereas the methylsulfanyl group could favor hydrophobic binding pockets .

Q & A

Q. Methodological Solutions :

  • Standardized Protocols : Use validated assays (e.g., NIH/NCATS guidelines) and include positive controls (e.g., doxorubicin for cytotoxicity).
  • Dose-Response Curves : Generate triplicate data with error margins <10% .
  • Meta-Analysis : Compare data across studies using tools like Prism or R to identify outliers .

Advanced: What computational methods are effective for predicting target interactions of this compound?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with GPCRs or kinases. Focus on the methylsulfanyl group’s hydrophobic interactions and the acetamide’s hydrogen-bonding potential .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER to assess binding stability (>50 ns simulations) .
  • Quantitative Structure-Activity Relationship (QSAR) : Train models with datasets from PubChem BioAssay (AID 1259351) to predict off-target effects .

Validation : Cross-check computational predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) binding assays .

Advanced: How can structure-activity relationships (SAR) guide the optimization of this compound’s pharmacokinetic profile?

Answer:

  • Modifications for Solubility : Introduce polar groups (e.g., -OH or -COOH) to the phenyl ring while monitoring logD shifts .
  • Metabolic Stability : Replace labile groups (e.g., methylsulfanyl with trifluoromethyl) to reduce CYP3A4-mediated oxidation .
  • Bioisosteric Replacements : Substitute the 8-azabicyclo[3.2.1]octane core with a piperidine ring to assess impact on target affinity .

Q. Experimental Validation :

  • In Vitro ADME : Use Caco-2 cells for permeability and hepatocytes for metabolic stability .
  • In Vivo PK : Monitor plasma half-life in rodent models after IV/oral administration .

Basic: What in vitro models are appropriate for initial biological activity screening?

Answer:

  • Anticancer Activity : NCI-60 cell line panel or patient-derived xenograft (PDX) models .
  • Neuroprotection : SH-SY5Y cells under oxidative stress (H₂O₂-induced apoptosis) .
  • Anti-inflammatory Activity : RAW264.7 macrophages stimulated with LPS to measure TNF-α/IL-6 suppression .

Data Interpretation : Normalize results to vehicle controls and report EC₅₀ values with 95% confidence intervals .

Advanced: How can researchers address low yields in the final coupling step of the synthesis?

Answer:
Low yields (<40%) may result from:

  • Steric Hindrance : Use bulky coupling reagents (e.g., HATU over EDCI) .
  • Side Reactions : Add molecular sieves to scavenge water in amide bond formation .
  • Purification Challenges : Optimize flash chromatography gradients (e.g., 5→50% EtOAc/hexane) or switch to preparative HPLC .

Case Study : A 2024 study achieved 68% yield by switching from DCM to THF and increasing reaction temperature to 50°C .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.